molecular formula C9H6O5 B1220283 2-(Carboxycarbonyl)benzoic acid CAS No. 528-46-1

2-(Carboxycarbonyl)benzoic acid

Cat. No.: B1220283
CAS No.: 528-46-1
M. Wt: 194.14 g/mol
InChI Key: LFLOMAIEONDOLV-UHFFFAOYSA-N
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Description

2-(Carboxycarbonyl)benzoic acid, also known as phthalonic acid, is an organic compound with the molecular formula C9H6O5. It is a derivative of benzoic acid and contains both carboxyl and carbonyl functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Carboxycarbonyl)benzoic acid can be synthesized through several methods. One common approach involves the oxidation of phthalic anhydride using potassium permanganate in an alkaline medium. The reaction proceeds as follows:

C8H4O3+2KMnO4+2H2OC9H6O5+2MnO2+2KOH\text{C}_8\text{H}_4\text{O}_3 + 2\text{KMnO}_4 + 2\text{H}_2\text{O} \rightarrow \text{C}_9\text{H}_6\text{O}_5 + 2\text{MnO}_2 + 2\text{KOH} C8​H4​O3​+2KMnO4​+2H2​O→C9​H6​O5​+2MnO2​+2KOH

Another method involves the hydrolysis of 2-(carboxyphenyl)glyoxylic acid under acidic conditions. The reaction is typically carried out using hydrochloric acid as the catalyst .

Industrial Production Methods

Industrial production of this compound often involves the large-scale oxidation of phthalic anhydride using oxidizing agents such as potassium permanganate or nitric acid. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(Carboxycarbonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, nitric acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Scientific Research Applications

2-(Carboxycarbonyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in protein studies.

    Medicine: Explored for its potential therapeutic properties and as a building block in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(Carboxycarbonyl)benzoic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, such as protein-tyrosine phosphatase 1B, by binding to the active site and preventing substrate access. This inhibition can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of carboxyl and carbonyl functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its role as an enzyme inhibitor further highlight its significance in scientific research and industrial applications .

Properties

IUPAC Name

2-oxalobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O5/c10-7(9(13)14)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLOMAIEONDOLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10200776
Record name Phthalonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10200776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

528-46-1
Record name Phthalonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phthalonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10200776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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